Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-
Brand Name: Vulcanchem
CAS No.: 101651-57-4
VCID: VC20484303
InChI: InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21)
SMILES:
Molecular Formula: C16H24Cl2N2O2
Molecular Weight: 347.3 g/mol

Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-

CAS No.: 101651-57-4

Cat. No.: VC20484303

Molecular Formula: C16H24Cl2N2O2

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- - 101651-57-4

Specification

CAS No. 101651-57-4
Molecular Formula C16H24Cl2N2O2
Molecular Weight 347.3 g/mol
IUPAC Name N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide
Standard InChI InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21)
Standard InChI Key ZRNOPPYCTRPPCB-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl

Introduction

Molecular Structure and Chemical Properties

The compound’s molecular formula is C₁₆H₂₄Cl₂N₂O₂, with a molecular weight of 347.28 g/mol . Its structure consists of three primary components:

  • Acetanilide backbone: A phenyl ring substituted with an acetamide group (-NHCOCH₃).

  • Bis(2-chloroethyl)amino group: A tertiary amine with two 2-chloroethyl substituents, conferring alkylating potential.

  • 4'-Ethoxy substituent: An ethoxy group (-OCH₂CH₃) at the para position relative to the acetamide group, enhancing solubility and modulating electronic effects.

The presence of both electron-donating (ethoxy) and electron-withdrawing (chloroethyl) groups creates a polarized electronic environment, influencing reactivity and interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₄Cl₂N₂O₂
Molecular Weight347.28 g/mol
Chlorine Content20.4% (theoretical)
Potential Hydrogen BondAcetamide N-H (donor)
LogP (Estimated)~2.5 (moderate lipophilicity)

Synthesis Pathways

The synthesis of Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- likely involves multi-step reactions:

Step 1: Formation of the Ethoxyacetanilide Core

4-Ethoxyaniline is acetylated using acetic anhydride to yield 4'-ethoxyacetanilide. This step introduces the acetamide group while preserving the ethoxy substituent .

Step 3: Purification and Characterization

Crude product is purified via recrystallization or column chromatography. Analytical techniques such as NMR and mass spectrometry confirm structural integrity .

Biological Activities and Mechanisms

The compound’s biological profile stems from two functional domains:

  • Acetanilide moiety: Historically associated with analgesic and antipyretic effects, though modern derivatives prioritize reduced toxicity.

  • Bis(2-chloroethyl)amino group: Imparts alkylating activity, enabling covalent modification of DNA nucleophiles (e.g., guanine N7). This mechanism is shared with nitrogen mustard chemotherapeutics .

Table 2: Comparative Analysis of Structural Analogues

CompoundKey FeaturesDistinguishing Attributes
AcetanilideBasic acetamide structureLacks alkylating groups
4-EthoxyacetanilideEthoxy substitutionNo chloroethyl functionality
Bis(2-chloroethyl)anilineBis(2-chloroethyl)amino groupAbsence of ethoxy and acetamide groups

The target compound uniquely combines DNA alkylation capacity with enhanced solubility from the ethoxy group, suggesting potential in targeted therapies .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The bis(2-chloroethyl)amino group is a hallmark of alkylating agents used in oncology. Derivatives of this compound may serve as precursors for:

  • Chemotherapeutic agents: By modifying the acetanilide core, selective tumor targeting could be achieved.

  • Antimicrobials: Alkylating agents disrupt microbial DNA, though specificity remains a challenge .

Agrochemical Development

Chloroethyl-containing compounds are explored as insecticides and acaricides. While direct evidence is limited, structural parallels to known agrochemicals suggest potential utility in crop protection .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism to evaluate therapeutic potential.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize efficacy and safety.

  • Ecotoxicology: Assess environmental impact if deployed in agricultural settings .

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